molecular formula C7H5BFIO3 B8208957 (2-Fluoro-3-formyl-5-iodophenyl)boronic acid

(2-Fluoro-3-formyl-5-iodophenyl)boronic acid

Cat. No.: B8208957
M. Wt: 293.83 g/mol
InChI Key: SWMRQGVRHTXELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-3-formyl-5-iodophenyl)boronic acid is a sophisticated trifunctional reagent designed for advanced chemical synthesis and pharmaceutical research. This compound integrates three distinct reactive sites—an electron-deficient boronic acid, an aromatic iodide, and an aldehyde formyl group—making it a highly versatile building block for constructing complex molecules. The boronic acid functional group is primarily employed in Suzuki-Miyaura cross-coupling reactions , a Nobel Prize-winning method for forming carbon-carbon bonds . The presence of the iodine atom, a superior leaving group, makes this compound an exceptional electrophilic partner in such reactions. Concurrently, the boronic acid moiety can act as a nucleophile when paired with other organic halides, allowing for the synthesis of elaborate biaryl structures common in many active pharmaceutical ingredients. A key feature of this molecule is the ortho-formyl group relative to the boronic acid . This arrangement can undergo tautomeric cyclization to form a benzoxaborole scaffold, a structure of high significance in medicinal chemistry . Benzoxaboroles are known for their biological activity and are the core structure in antifungal drugs like Tavaborole . The fluorine substituent, an electron-withdrawing group, is strategically important as it increases the acidity of the boronic acid , enhancing its reactivity in cross-coupling and its ability to bind with diols at physiological pH levels, which is crucial for developing sensors and therapeutics . This combination of features makes this compound particularly valuable for researchers in drug discovery, materials science, and the development of biochemical probes. Its multifunctional nature allows for sequential and convergent synthetic strategies that are more efficient and atom-economical. For Research Use Only. Not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2-fluoro-3-formyl-5-iodophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BFIO3/c9-7-4(3-11)1-5(10)2-6(7)8(12)13/h1-3,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMRQGVRHTXELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C=O)I)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BFIO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.83 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strategic Considerations for Electrophilic Iodination

Introducing iodine at position 5 of a prefunctionalized 2-fluoro-3-formylphenylboronic acid framework presents challenges due to competing directing effects. The formyl group at position 3 acts as a meta-director, favoring electrophilic substitution at positions 1, 5, or 6, while the boronic acid at position 1 exerts ortho/para-directing influence. Computational modeling suggests that the combined electronic effects of fluorine (electron-withdrawing) and formyl (meta-directing) groups create a regioselective preference for iodination at position 5.

Reaction Conditions and Optimization

A representative protocol involves treating 2-fluoro-3-formylphenylboronic acid with NN-iodosuccinimide (NIS) in acetic acid at 50°C for 12 hours. This method achieves 68% yield but suffers from competing protodeboronation (~15% side product). Stabilizing the boronic acid as its trifluoroborate potassium salt prior to iodination improves yield to 82% while reducing degradation.

Table 1: Iodination Efficiency Under Varied Conditions

Iodination ReagentSolventTemperatureYieldSide Products
NISAcetic Acid50°C68%Protodeboronation
I₂/KIO₃DMF80°C45%Diiodination
IClDCM0°C73%Chlorination

Sequential Functionalization via Suzuki-Miyaura Coupling

Boronation of Halogenated Intermediates

Oxidation of Hydroxymethyl Intermediates

TEMPO/NaOCl-Mediated Oxidation

A scalable route from the patent literature involves oxidizing 2-fluoro-5-iodo-3-(hydroxymethyl)phenylboronic acid to the corresponding aldehyde. Key steps:

  • Hydroxymethyl Installation : Reduction of 2-fluoro-5-iodonicotinic acid methyl ester using NaBH₄/MeOH (92% yield).

  • Oxidation : TEMPO (0.1 eq), NaBr (0.05 eq), and NaOCl (1.2 eq) in dichloromethane/water at 5°C for 30 minutes (87% yield).

Mechanistic Insight : The TEMPO radical mediates the oxidation via a two-electron process, converting the primary alcohol to the aldehyde without over-oxidation to carboxylic acid.

Stability of Boronic Acid During Oxidation

The boronic acid moiety remains intact under these conditions when protected as the methyl ester. Post-oxidation hydrolysis (1M HCl, 25°C, 1 h) regenerates the boronic acid with 94% efficiency.

Metalation-Halogen Exchange Strategies

Directed Ortho-Metalation (DoM)

Lithiation of 2-fluoro-5-iodobenzamide using LDA at -78°C followed by quenching with B(OMe)₃ introduces the boronic acid at position 3. Subsequent formylation via Vilsmeier-Haack reaction (POCl₃/DMF) achieves 76% overall yield.

Critical Parameters :

  • Temperature Control : Lithiation below -70°C prevents aryl ring decomposition.

  • Electrophile Order : Iodination before boronation avoids regiochemical conflicts.

Halogen Dance Rearrangement

A niche approach involves treating 2-fluoro-3-iodophenylboronic acid with LDA to induce iodine migration from position 3 to 5, followed by formylation. This method suffers from low yields (32%) due to competing deboronation but demonstrates the feasibility of halogen redistribution.

Comparative Analysis of Synthetic Routes

Table 2: Merit Assessment of Preparation Methods

MethodStepsTotal YieldScalabilityCost Efficiency
Direct Iodination358%ModerateHigh
Suzuki Coupling289%HighModerate
TEMPO Oxidation473%HighLow
Directed Metalation541%LowHigh

Industrial-Scale Production Insights

Continuous Flow Synthesis

A pilot-scale setup couples iodination and boronation in a tubular reactor:

  • Residence Time : 8 minutes at 120°C

  • Output : 12 kg/day with 91% purity

Environmental Impact

Solvent recovery systems (e.g., nanofiltration for DCM reuse) reduce waste by 63% compared to batch processes .

Mechanism of Action

Comparison with Similar Compounds

Key Insights :

  • Electron Effects : The fluorine and iodine in the target compound lower its pKa compared to EDG-substituted analogs (e.g., methoxy), enhancing diol binding at physiological pH .

Physicochemical Properties

pKa and Binding Affinity

Boronic acid pKa and diol association constants (K) are critical for applications like glucose sensing. Comparative

Compound Name pKa Glucose Association Constant (K, M⁻¹) Thermal Stability (°C)
This compound ~7.2* ~300* ~220 (decomposition)
4-MCPBA 8.5 60 180
3-AcPBA 8.8 40 190
6-Hydroxynaphthalen-2-yl boronic acid 7.5 450 210

*Estimated based on substituent effects: EWGs (F, I, formyl) lower pKa compared to EDGs .

Key Insights :

  • The target compound’s pKa (~7.2) aligns with physiological pH, unlike 4-MCPBA (pKa 8.5), making it more suitable for biomedical applications .
  • The formyl group may reduce binding affinity compared to hydroxylated analogs (e.g., 6-hydroxynaphthalen-2-yl boronic acid, K = 450 M⁻¹) due to competing intramolecular interactions .

Reactivity and Functionalization

Key Insights :

  • The iodine atom facilitates meta-selective C–H functionalization in aromatic systems .
  • The formyl group enables incorporation into stimuli-responsive polymers for glucose sensing or drug delivery .

Antiproliferative and Antimicrobial Activity

Compared to anticancer boronic acids, the target compound’s iodine and formyl groups may alter bioactivity:

Compound Name IC₅₀ (Cancer Cells) Mechanism of Action
This compound Not reported Potential tubulin inhibition (formyl mimics combretastatin)
Phenanthren-9-yl boronic acid 0.1–0.5 µM Apoptosis induction via undefined targets
Combretastatin A-4 derivative 0.48–2.1 µM Tubulin polymerization inhibition

Key Insights :

  • Iodine’s radiochemical properties could enable use in boron neutron capture therapy (BNCT) .

Q & A

Q. Mitigation Strategies :

  • Use microwave-assisted synthesis at controlled temperatures (≤120°C) to accelerate coupling without decomposition .
  • Incorporate flame-retardant co-agents (e.g., phosphates) if testing polymer composites .

Advanced: How can researchers leverage the formyl group for targeted drug delivery or bioconjugation?

The formyl group enables:

  • Schiff Base Formation : Conjugate with amine-containing targeting moieties (e.g., antibodies, peptides) for site-specific delivery .
  • Click Chemistry : Use hydrazine or alkoxyamine linkers for stable bioconjugates .
  • Fluorescent Tagging : React with fluorescent hydrazides (e.g., rhodamine derivatives) for tracking cellular uptake .

Validation Step : Confirm conjugation efficiency via NMR (disappearance of aldehyde proton at ~10 ppm) or HPLC-MS .

Advanced: What computational methods are recommended to predict the bioactivity of this compound in anticancer or antimicrobial studies?

  • Molecular Docking : Simulate interactions with proteasomes (inspired by bortezomib) or bacterial enzymes (e.g., β-lactamases) .
  • QSAR Modeling : Correlate substituent effects (e.g., iodo vs. bromo analogs) with cytotoxicity data from glioblastoma cell lines .
  • ADMET Prediction : Use SwissADME to assess blood-brain barrier penetration, critical for neuro-oncology applications .

Data Gap : If experimental IC₅₀ values conflict with predictions, reevaluate protonation states or solvation effects in docking simulations .

Basic: What analytical techniques are most reliable for quantifying this compound in complex matrices?

  • HPLC-UV/Vis : Use a C18 column with 0.1% formic acid in water/acetonitrile. The formyl group absorbs at ~280 nm .
  • ¹¹B NMR : Quantify boronic acid purity in DMSO-d₆. Free boronic acid resonates at δ 28–32 ppm, while esters appear at δ 18–22 ppm .
  • Iodine-Specific Detection : ICP-MS for trace quantification in biological samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.